Technical Guide: 3,5-Pyrazoledicarboxylic Acid Monopotassium Salt (CAS 96616-83-0)
Technical Guide: 3,5-Pyrazoledicarboxylic Acid Monopotassium Salt (CAS 96616-83-0)
Strategic Utilization in Supramolecular & Medicinal Chemistry[1][2][3]
Executive Summary
3,5-Pyrazoledicarboxylic acid monopotassium salt (CAS 96616-83-0), often abbreviated as K(H₂pzdc) , represents a critical ionic species in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.[1] Unlike its fully protonated parent acid (3,5-pyrazoledicarboxylic acid, H₃pzdc), the monopotassium salt offers superior water solubility and a pre-activated coordination site.[1] This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound, focusing on its role as a "pH-buffer-like" ligand source that modulates crystal growth kinetics in porous materials.[1]
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
The monopotassium salt exists in a zwitterionic equilibrium or distinct ionic lattice depending on hydration. In solution, it provides the mono-deprotonated anion (
Datasheet: Comparative Metrics
| Feature | Free Acid (H₃pzdc) | Monopotassium Salt (K[H₂pzdc]) |
| CAS Number | 3112-31-0 | 96616-83-0 |
| Formula | ||
| MW | 156.10 g/mol | 194.19 g/mol |
| Solubility (Water) | Low (Requires heat/base) | High (Ionic character) |
| pKa Values | pKa₁ ≈ 3.24 (COOH), pKa₂ ≈ 14 (NH) | Pre-ionized (pH ≈ 4-5 in soln) |
| Primary Utility | Raw Precursor | MOF Ligand / Controlled Synthesis |
| Thermal Stability | Dec. > 290°C | Dec. > 300°C (Salt lattice stability) |
Part 2: Synthesis & Purification Protocols[1][3][5]
The synthesis of the monopotassium salt is a two-stage process. First, the oxidative cleavage of 3,5-dimethylpyrazole yields the dicarboxylic acid, which is then stoichiometrically neutralized.[1]
Workflow Diagram (Synthesis Logic)
Caption: Step-wise conversion from methyl-substituted pyrazole to the targeted monopotassium salt, highlighting the critical pH adjustment steps.
Detailed Protocol
Step 1: Oxidative Synthesis of the Free Acid
-
Reagents: Dissolve 3,5-dimethylpyrazole (0.5 mol) in water (500 mL).
-
Oxidation: Slowly add Potassium Permanganate (
, 2.0 mol) while maintaining temperature at 85–90°C. Caution: Exothermic reaction. -
Workup: Filter the hot solution to remove Manganese Dioxide (
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Acidification: Acidify the clear filtrate with concentrated HCl to pH ≈ 1–2. The free acid (3,5-pyrazoledicarboxylic acid) will precipitate as a white solid.[1]
-
Purification: Recrystallize from boiling water to ensure high purity (>98%).
Step 2: Conversion to Monopotassium Salt (The Critical Step) Rationale: Direct synthesis from the oxidation filtrate is possible but often retains inorganic impurities (KCl/Mn salts). Isolating the acid first ensures pharmaceutical-grade purity.
-
Stoichiometry: Suspend purified 3,5-pyrazoledicarboxylic acid (10.0 g, 64 mmol) in deionized water (50 mL).
-
Titration: Slowly add 1M KOH solution under continuous stirring. Monitor pH.
-
Endpoint: Stop addition exactly when the solution clears and pH reaches 5.5–6.0 . This corresponds to the neutralization of the first carboxylic proton (
).[1]-
Note: Going to pH > 9 will yield the dipotassium salt.
-
-
Isolation: Rotary evaporate the water to near-dryness and add cold ethanol to induce crystallization. Filter and dry under vacuum at 60°C.
Part 3: Applications in Coordination Chemistry (MOFs)
The monopotassium salt is a superior ligand source for solvothermal synthesis compared to the free acid. In MOF chemistry, the rate of ligand deprotonation controls the rate of nucleation.[1]
Mechanism of Action
Using K(H₂pzdc) eliminates the "induction period" required to dissolve the insoluble free acid. It acts as a nucleation seed , providing immediate
-
Coordination Modes: The ligand is versatile, capable of bridging metal centers through:
-
Pyrazolate Bridge: Using the
bridge (requires high pH). -
Carboxylate Chelation: Monodentate or bidentate binding via
.
-
MOF Assembly Logic
Caption: The monopotassium salt facilitates rapid dissolution and homogeneous nucleation, favoring 3D porous frameworks over discrete clusters.[1]
Case Study: Lanthanide MOFs
Research indicates that using the salt form allows for the synthesis of Lanthanide-based MOFs (e.g., Nd-MOFs) under milder conditions. The
Part 4: Pharmaceutical Relevance[1][3][6]
While primarily a material science precursor, the 3,5-pyrazoledicarboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Glutamate Receptor Ligands: The dicarboxylic acid motif mimics glutamate. Derivatives are explored as NMDA receptor agonists/antagonists.
-
Kinase Inhibition: The pyrazole core is ubiquitous in kinase inhibitors (e.g., Ruxolitinib). The 3,5-substitution pattern allows for the construction of rigid, bicyclic systems when reacted with hydrazines or diamines [2].[1]
-
Nitric Oxide Carriers: Hybrid molecules combining this scaffold with NO-donors have shown anti-inflammatory potential with reduced ulcerogenic side effects [2].
Part 5: Handling & Safety Data[3]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage:
-
Hygroscopic: Store in a desiccator.
-
Keep away from strong oxidizing agents.
-
Stable under standard laboratory conditions.
References
-
MOCEDES. "Importance of pyrazole carboxylic acid in MOFs preparation." MOCEDES Review, 2020.[1][2]
-
Abdel-Rahman, A. et al. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." European Journal of Medicinal Chemistry, 2009.[1]
-
Google Patents. "CN107746465B: A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand." Google Patents, 2018.[1]
-
PubChem. "1H-Pyrazole-3,5-dicarboxylic acid (Compound Summary)." National Library of Medicine.[3] [1]
-
King, P. et al. "3,5-Pyrazoledicarboxylic acid monohydrate."[1] Acta Crystallographica Section C, 2000.[1][4]
Sources
- 1. CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
